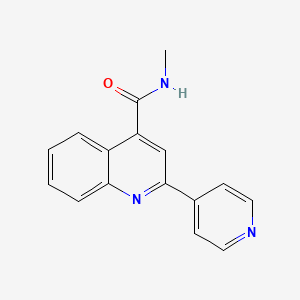
N-methyl-2-pyridin-4-ylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-pyridin-4-ylquinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-pyridin-4-ylquinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Other methods include microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids and ultrasound-promoted synthesis .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemical processes. These methods include the use of recyclable catalysts, one-pot reactions, and solvent-free conditions to minimize environmental impact . The use of transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions are also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-2-pyridin-4-ylquinoline-4-carboxamide undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sodium carbonate, and various organic solvents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .
Applications De Recherche Scientifique
N-methyl-2-pyridin-4-ylquinoline-4-carboxamide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N-methyl-2-pyridin-4-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. Quinolines are known to interact with enzymes such as DNA gyrase and topoisomerase IV, stabilizing enzyme-DNA complexes and leading to cell death . This mechanism is particularly relevant in the context of antibacterial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-methyl-2-pyridin-4-ylquinoline-4-carboxamide include:
2-arylquinoline derivatives: These compounds show selectivity in binding to estrogen receptors and have applications in medicinal chemistry.
Quinolinyl-pyrazoles: These compounds have been studied for their pharmacological potential and are synthesized using similar methods.
Uniqueness
What sets this compound apart is its specific structure, which combines a quinoline moiety with a pyridine ring and a carboxamide group
Propriétés
IUPAC Name |
N-methyl-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-17-16(20)13-10-15(11-6-8-18-9-7-11)19-14-5-3-2-4-12(13)14/h2-10H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMWNHZFBWBCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(pyridin-3-ylmethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide](/img/structure/B7614310.png)
![2-[(5-Bromopyridin-3-yl)-methylamino]ethanol](/img/structure/B7614314.png)
![Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B7614316.png)
![N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7614323.png)
![3-Chloro-2-[2-hydroxyethyl(methyl)amino]benzonitrile](/img/structure/B7614330.png)
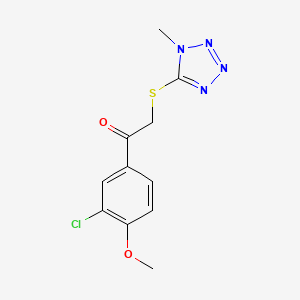
![2-(2-Hydroxybenzylidene)-2,5,6,7,8,9-hexahydro-3h-imidazo[1,2-a]azepin-3-one](/img/structure/B7614346.png)
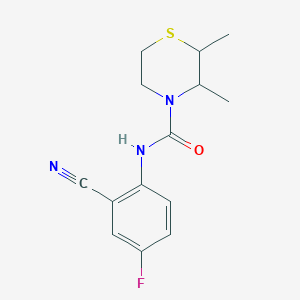
![2-[(7-Fluoroquinolin-2-yl)-methylamino]ethanol](/img/structure/B7614370.png)
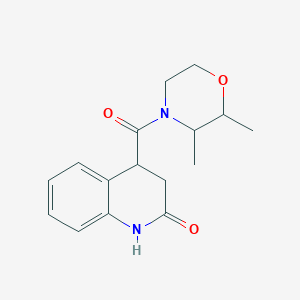
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-6-fluoroquinazoline](/img/structure/B7614403.png)
![(2R)-2-[[2-(3-bromophenoxy)acetyl]amino]propanoic acid](/img/structure/B7614408.png)
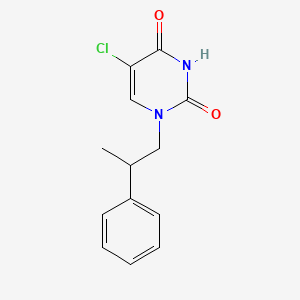
![[2-Oxo-2-(2-phenylethylamino)ethyl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B7614434.png)
